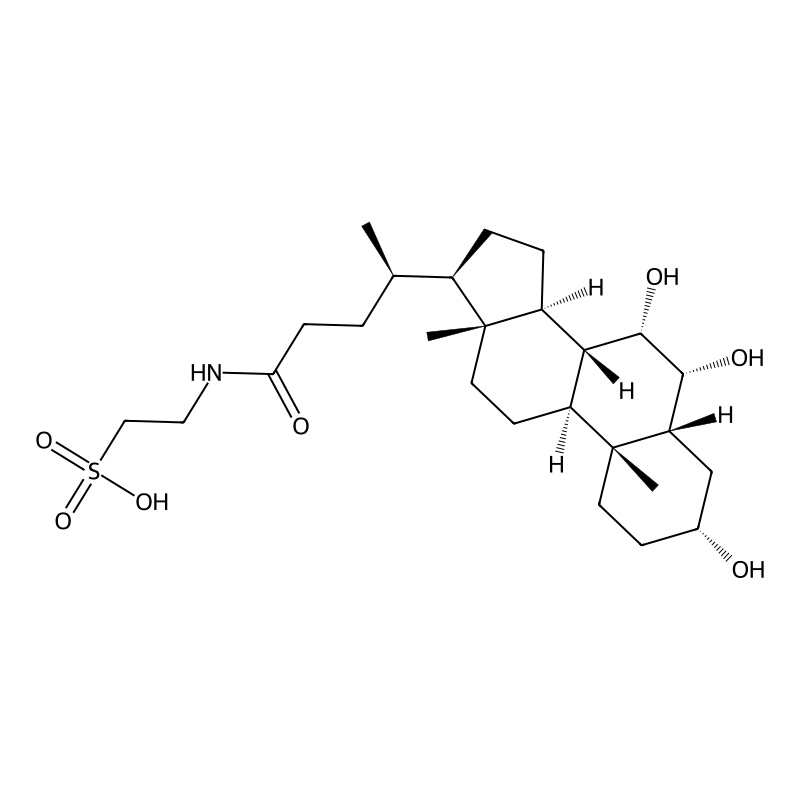

Taurohyocholate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Bile Acid Research

Taurohyocholate serves as a model bile acid in various studies investigating the function and regulation of bile acid synthesis, transport, and metabolism. It helps researchers understand the intricate pathways involved in bile acid homeostasis []. Additionally, taurohyocholate is used to study the interaction of bile acids with other molecules, such as cholesterol and membrane proteins, providing insights into their role in cholesterol absorption and liver function [].

Drug Delivery Systems

Due to its amphiphilic nature, meaning it has both water-soluble and fat-soluble properties, taurohyocholate holds promise in the development of novel drug delivery systems. It can self-assemble into micelles, which are nanoscale structures capable of encapsulating hydrophobic drugs and enhancing their solubility and bioavailability []. This paves the way for the development of targeted drug delivery systems for various therapeutic applications.

Cellular and Molecular Biology

Taurohyocholate finds application in cellular and molecular biology research due to its ability to activate certain signaling pathways. Studies have shown that it can activate the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism, glucose homeostasis, and inflammation []. This activation can be harnessed to study the regulation of these processes and potentially develop therapeutic strategies for related diseases.

Taurohyocholate is a bile acid derived from hyocholic acid, which is conjugated with taurine. It plays a crucial role in the emulsification of dietary fats and the absorption of fat-soluble vitamins in the intestines. The compound is primarily found in the bile of certain mammals and is characterized by its amphipathic nature, allowing it to interact with both lipophilic and hydrophilic substances. Its chemical formula is , and it has a molecular weight of approximately 515.7 g/mol .

Taurohyocholate plays a vital role in digestion by:

- Emulsification: It breaks down dietary fats into smaller droplets, increasing their surface area for efficient fat digestion by pancreatic enzymes [].

- Micelle Formation: Taurohyocholate forms micelles, spherical structures that solubilize cholesterol and other fat-soluble vitamins, facilitating their absorption in the small intestine [].

- Signaling: Emerging research suggests taurohyocholate might have signaling functions in the gut, regulating bile acid synthesis and cholesterol metabolism.

While bile acids are essential for digestion, high concentrations can be harmful.

- Toxicity: Excessive intake of taurohyocholate can irritate the gut lining, leading to nausea, diarrhea, and abdominal pain.

- Limited Data: Specific data on the toxicity of taurohyocholate is lacking. Research on bile acids often focuses on their overall effects rather than individual bile acid species.

Taurohyocholate undergoes various biochemical transformations, particularly in the liver and intestines. One significant reaction is its conversion from taurochenodeoxycholate through the enzymatic action of cytochrome P450 enzymes, specifically CYP3A4. This metabolic pathway highlights its role in the oxidation of steroids and other compounds . Additionally, taurohyocholate can participate in hydrolysis reactions, yielding taurine as one of its products, which is vital for various physiological processes .

As a bile acid, taurohyocholate exhibits several biological activities:

- Detergent Properties: It acts as a detergent, facilitating the emulsification of fats, which enhances their absorption in the gastrointestinal tract.

- Choleretic Effects: It stimulates bile production and secretion, aiding in digestion and nutrient absorption.

- Regulatory Functions: Taurohyocholate influences the expression of various transport proteins involved in bile acid transport and metabolism, such as SLC27A5/BACS and ABCC2/MRP2 .

Taurohyocholate can be synthesized through several methods:

Taurohyocholate has several applications in both clinical and research settings:

- Medical Uses: It is used as a cholagogue to promote bile flow and as a choleretic agent to enhance bile production. Its therapeutic potential extends to treating conditions such as gallstones and certain liver disorders .

- Research Tool: In biochemical research, taurohyocholate serves as a model compound for studying bile acid metabolism and transport mechanisms within cells .

Interaction studies involving taurohyocholate have revealed its ability to modulate various biological processes:

- Drug Interactions: Taurohyocholate can affect the pharmacokinetics of certain drugs by altering their absorption and metabolism. For instance, it may influence the bioavailability of medications metabolized by CYP enzymes .

- Transport Mechanisms: Research indicates that taurohyocholate interacts with specific transport proteins in the intestinal epithelium, facilitating the uptake of organic anions and other metabolites .

Several compounds share structural similarities with taurohyocholate, primarily other bile acids. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Taurocholic Acid | Conjugate of cholic acid; primarily found in mammals' bile. | |

| Hyocholic Acid | A primary bile acid; less polar than taurohyocholate. | |

| Chenodeoxycholic Acid | A secondary bile acid; involved in cholesterol metabolism. | |

| Deoxycholic Acid | A secondary bile acid produced by intestinal bacteria. |

Uniqueness: Taurohyocholate's unique feature lies in its specific taurine conjugation with hyocholic acid, which influences its solubility and biological activity compared to other bile acids. This distinction affects its role in fat emulsification and absorption processes more effectively than some other bile acids.

| Property | Value |

|---|---|

| Molecular Formula | C26H45NO7S |

| Molecular Weight (g/mol) | 515.7 |

| Chemical Name (IUPAC) | 2-[(3α,6α,7α-trihydroxy-24-oxo-5β-cholan-24-yl)amino]ethanesulfonate |

| CAS Number | 32747-07-2 |

| PubChem CID | 11954195 (acid form), 25244361 (anion) |

| Conjugation Type | Taurine conjugated |

| Hydroxyl Groups Position | 3α, 6α, 7α |

| Parent Compound | Hyocholic acid |

| pKa Value | < 2 |

Taurohyocholate exhibits three hydroxyl groups positioned at the 3α, 6α, and 7α positions on the steroid backbone, distinguishing it from other bile acids through its specific hydroxylation pattern [1] [4]. This trihydroxy configuration contributes to its enhanced hydrophilicity and unique detergent properties compared to bile acids with fewer hydroxyl groups [7] [8].

Conjugation Pathways

The biosynthesis of taurohyocholate involves complex enzymatic pathways that transform cholesterol-derived precursors into the final conjugated product [9] [10]. The conjugation process begins with the formation of hyocholic acid through the neutral pathway of bile acid synthesis, which is subsequently conjugated with taurine to produce taurohyocholate [11] [12].

The conjugation mechanism involves a two-step enzymatic process catalyzed by bile acid-coenzyme A synthetase (BACS) and bile acid-coenzyme A:amino acid N-acyltransferase [11] [13]. Initially, BACS activates hyocholic acid by forming hyocholyl-coenzyme A in an ATP-dependent reaction [14] [15]. This activated intermediate then undergoes conjugation with taurine through the action of N-acyltransferase, resulting in the formation of taurohyocholate and the release of coenzyme A [11] [16].

The conjugation process is highly regulated and influenced by the availability of taurine and the activity of the conjugating enzymes [8] [17]. Research has demonstrated that taurine supplementation can significantly alter bile acid conjugation patterns, shifting the balance toward taurine-conjugated species [18] [19]. Studies in human subjects showed that taurine administration at 0.5 g six times daily for two weeks resulted in a reversal of the bile acid glycine-to-taurine conjugation ratio [18].

Enzymatic Catalysis (Cytochrome P450 3A4, Cytochrome P450 4A21)

The formation of taurohyocholate involves critical enzymatic transformations mediated by specific cytochrome P450 enzymes, particularly Cytochrome P450 3A4 and Cytochrome P450 4A21 [1] [12] [13]. These enzymes catalyze distinct steps in the biosynthetic pathway leading to taurohyocholate production.

Cytochrome P450 3A4 serves as the primary enzyme responsible for the 6α-hydroxylation of taurochenodeoxycholate, converting it to taurohyocholate [1] [12]. This enzymatic reaction represents a critical detoxification mechanism, particularly during cholestatic conditions where bile acid accumulation poses hepatotoxic risks [12] [15]. The kinetic parameters for this transformation have been well-characterized, with a Km value of 90 μM and a Vmax of 18.2 nmol per nmol cytochrome P450 per minute for taurochenodeoxycholate 6α-hydroxylation [12] [13].

Table 2: Enzymatic Parameters for Taurohyocholate Metabolism

| Enzyme | Substrate | Product | Km (μM) | Vmax |

|---|---|---|---|---|

| CYP3A4 | Taurochenodeoxycholate | Taurohyocholate | 90 | 18.2 nmol/nmol P450/min |

| CYP4A21 | Chenodeoxycholic acid | Hyocholic acid | Species-specific | Species-specific |

| Bile Salt Hydrolase (BSH) | Taurohyocholate | Hyocholic acid + Taurine | Variable (2-500) | Variable |

| BACS | Hyocholic acid | Hyocholyl-CoA | Not specified | Not specified |

| BAT | Hyocholyl-CoA | Taurohyocholate | Not specified | Not specified |

Cytochrome P450 4A21 represents a unique member of the cytochrome P450 4A subfamily that exhibits altered substrate specificity compared to other family members [13] [16]. While most cytochrome P450 4A enzymes catalyze fatty acid hydroxylation, cytochrome P450 4A21 demonstrates specialized activity toward bile acid substrates, specifically catalyzing the 6α-hydroxylation of chenodeoxycholic acid to form hyocholic acid [13] [16]. This enzymatic transformation is particularly significant in porcine species, where hyocholic acid serves as the primary trihydroxy bile acid instead of cholic acid [16].

The substrate specificity of cytochrome P450 4A21 has been attributed to specific amino acid substitutions in a highly conserved region around position 315 [13]. Mutagenesis experiments have identified three critical amino acid substitutions that contribute to the altered catalytic activity, enabling the enzyme to process steroid substrates rather than fatty acids [13] [16]. This evolutionary adaptation represents a notable shift in substrate specificity within the cytochrome P450 4A subfamily [16].

The regulation of these cytochrome P450 enzymes is subject to complex feedback mechanisms involving nuclear receptors and bile acid-mediated signaling pathways [12] [15]. During cholestatic conditions, cytochrome P450 3A4 expression is upregulated through activation of nuclear receptors, facilitating enhanced bile acid detoxification [12] [15]. However, elevated bile acid concentrations can simultaneously inhibit cytochrome P450 3A4 activity through direct detergent effects, creating a complex regulatory balance [12].

Enterohepatic Circulation Dynamics

The enterohepatic circulation of taurohyocholate represents a highly efficient recycling system that conserves bile acids and maintains the total bile acid pool [20] [21]. This process involves sequential transport through the liver, bile ducts, small intestine, and portal circulation, with over 95% of secreted bile acids being reabsorbed during each cycle [20] [21].

Taurohyocholate enters the enterohepatic circulation following its synthesis and conjugation in hepatocytes [22] [20]. The compound is actively transported into bile through ATP-dependent mechanisms mediated by specific transport proteins, including the bile salt export pump [11] [20]. From the gallbladder, taurohyocholate is released into the duodenum during digestion, where it facilitates lipid emulsification and absorption [20] [23].

Table 3: Enterohepatic Circulation Parameters for Taurohyocholate

| Process/Location | Parameter | Efficiency (%) |

|---|---|---|

| Ileal Absorption (Active) | Km = 5.6 mM, Vmax = 65.5 nmol·min⁻¹·cm⁻¹ | > 95 |

| Jejunal Absorption (Passive) | 15-25 fold lower than ileum | < 5 |

| Hepatic Extraction | 92% ± 5% (healthy subjects) | 92 |

| Biliary Secretion | Active transport (ATP-dependent) | > 90 |

| Portal Blood Concentration | 0.2-0.7 μM (fasting) to 4-5 μM (postprandial) | - |

| Systemic Circulation | < 10% of total bile acid pool | - |

| Daily Recycling | 4-12 cycles per day | 95% reabsorption per cycle |

The absorption of taurohyocholate occurs primarily in the terminal ileum through a highly efficient active transport system [23] [24]. Studies in anesthetized rats demonstrated that ileal absorption of taurocholate, a closely related compound, exceeded jejunal absorption by 15- to 25-fold at concentrations between 0.3 and 15 mM [24]. The apparent Km and Vmax for ileal absorption were determined to be 5.6 mM and 65.5 nmol per minute per cm, respectively [24].

The active transport mechanism in the ileum involves sodium-dependent cotransport mediated by the apical sodium-dependent bile acid transporter [25] [23]. This transport system exhibits saturable kinetics and high specificity for conjugated bile acids [26] [27]. Following uptake into enterocytes, taurohyocholate is transported across the basolateral membrane into the portal circulation through facilitated diffusion mechanisms [23] [26].

Hepatic extraction of taurohyocholate from portal blood is remarkably efficient, with extraction fractions typically exceeding 90% in healthy subjects [28] [29]. Studies in dogs demonstrated hepatic extraction fractions of 92% ± 5% for synthetic taurocholate over blood flow ranges of 1.1-2.8 ml per minute per gram of liver [30] [29]. This high extraction efficiency ensures minimal spillover of bile acids into the systemic circulation under normal physiological conditions [30] [29].

The enterohepatic circulation of taurohyocholate exhibits diurnal variation related to feeding patterns [21] [31]. Systemic plasma bile acid concentrations fluctuate between 5 and 15 μM in humans, with postprandial increases reflecting the release of bile acids from the gallbladder [21] [32]. This feeding-induced variation provides important metabolic signaling information regarding nutrient availability and energy status [21].

Microbial Metabolism and Secondary Bile Acid Production

The microbial metabolism of taurohyocholate represents a critical component of bile acid biotransformation in the gastrointestinal tract [33] [34]. Intestinal bacteria possess specialized enzymes, particularly bile salt hydrolases, that catalyze the deconjugation of taurohyocholate and subsequent formation of secondary bile acids [35] [36].

Bile salt hydrolases are microbial enzymes belonging to the N-terminal nucleophilic hydrolase family that specifically cleave the amide bond between the bile acid backbone and the taurine moiety [36] [37]. These enzymes are expressed by various bacterial genera, including Bacteroides, Clostridium, Enterococcus, Bifidobacterium, and Lactobacillus [38] [39]. The deconjugation reaction liberates free hyocholic acid and taurine, making both compounds available for further microbial transformations [36] [37].

Table 4: Microbial Metabolism of Taurohyocholate

| Bacterial Strain/Genus | BSH Activity | Metabolic Products | Selectivity |

|---|---|---|---|

| Bacteroides fragilis | Broad spectrum | Hyocholic acid + taurine | Non-selective |

| Lactobacillus plantarum | Glyco-preferential | Hyocholic acid + taurine | Glycine > Taurine |

| Clostridium perfringens | Broad spectrum | Hyocholic acid + taurine | Non-selective |

| Bacteroides thetaiotaomicron | Tauro-preferential | Hyocholic acid + taurine | Taurine > Glycine |

| Bilophila wadsworthia | Taurine respiration | Hydrogen sulfide from taurine | Taurine-specific |

| General gut microbiota | Variable | Secondary bile acids | Variable |

The substrate specificity of bile salt hydrolases varies significantly among bacterial species [40] [36]. Studies using recombinant bile salt hydrolases demonstrated that most enzymes preferentially hydrolyze glycine-conjugated bile acids due to steric hindrance caused by the sulfur atom in taurine-conjugated substrates [36]. However, certain bacterial strains, including Bacteroides thetaiotaomicron, display selective activity toward taurine-conjugated bile acids [34] [40].

Recent research has revealed that specific Bacteroidetes strains exhibit remarkable selectivity for taurine-conjugated substrates [34] [40]. Bacteroides thetaiotaomicron and related species demonstrate preferential deconjugation of tauro- over glyco-conjugated bile acids, suggesting specialized metabolic adaptations [34] [40]. This selectivity has been confirmed through systematic screening of conjugated bile acid substrates, including taurohyocholate analogs [40].

The liberated taurine from taurohyocholate deconjugation serves as a substrate for additional microbial transformations [33] [41]. Certain sulfidogenic bacteria, particularly Bilophila wadsworthia, can utilize taurine as an electron acceptor through respiratory processes, generating hydrogen sulfide as a metabolic byproduct [33] [41]. This transformation has significant implications for gut health, as hydrogen sulfide exhibits genotoxic properties and may contribute to colorectal carcinogenesis [33] [41].

The deconjugated hyocholic acid undergoes further microbial modifications through 7α-dehydroxylation and other transformations mediated by bacterial enzymes encoded by bile acid-inducible genes [42] [43]. These reactions produce secondary bile acids with altered physiological properties and reduced water solubility compared to the original conjugated compound [42] [43]. The formation of secondary bile acids represents an important mechanism for bile acid diversity and metabolic regulation [42] [43].

Oxygen levels in the intestinal environment significantly influence microbial bile acid metabolism [43]. Studies using human small intestinal microbiota demonstrated that physiological oxygen concentrations (5%) in the proximal small intestine reduce bile acid deconjugation compared to anaerobic conditions [43]. This oxygenation effect helps preserve conjugated bile acids in their active form, maintaining optimal digestive function [43].

Cholesterol Metabolism and Membrane Interactions

Taurohyocholate plays a critical role in cholesterol homeostasis through its involvement in cholesterol solubilization, membrane interactions, and metabolic regulation. The compound facilitates cholesterol elimination from the body by promoting micellar solubilization in bile and enhancing cholesterol absorption efficiency in the intestine [12] [13].

The cholesterol solubilization capacity of taurohyocholate is concentration-dependent, with threshold concentrations of 8-12 millimolar required for significant cholesterol incorporation into mixed micelles [17] [15]. Studies using isolated brush-border membranes have demonstrated that taurohyocholate stimulates cholesterol uptake in a dose-dependent manner, with maximum effects observed at concentrations of 20 millimolar [17]. The mechanism involves both monomeric and micellar phases of cholesterol, suggesting that taurohyocholate facilitates cholesterol transfer through multiple pathways [17].

Membrane interaction studies reveal that taurohyocholate exhibits moderate membrane solubilization properties compared to other bile acids [18] [19]. The compound increases membrane permeability by 2-3 fold through incorporation into lipid bilayers, causing changes in membrane fluidity and phospholipid organization [20] [18]. These membrane effects are concentration-dependent, with membrane disruption occurring at concentrations above 15-20 millimolar [19] [21].

The interaction of taurohyocholate with cholesterol-rich membranes demonstrates protective effects against more hydrophobic bile acids. Studies have shown that taurohyocholate can suppress membrane dissolution induced by toxic bile acids such as taurodeoxycholic acid, particularly in cholesterol-rich vesicles [19]. This protective mechanism involves competitive binding to membrane surfaces and modulation of membrane cholesterol content [19].

In hepatic cholesterol metabolism, taurohyocholate influences cholesterol synthesis and transport pathways [13] [22]. The compound participates in the enterohepatic circulation, where it undergoes conjugation, transport, and metabolic transformation that affects overall cholesterol homeostasis [23] [22]. The metabolic effects include modulation of cholesterol 7α-hydroxylase activity, the rate-limiting enzyme in bile acid synthesis from cholesterol [24] [25].

Taurohyocholate also affects membrane protein function through its interactions with membrane lipids. Studies demonstrate that the compound can modulate the activity of membrane-bound enzymes and transporters by altering membrane microenvironment and lipid composition [14] [20]. These effects are particularly relevant for cholesterol transporters and enzymes involved in sterol metabolism.

| Parameter | Taurohyocholate | Comparison (Taurocholic Acid) | Units |

|---|---|---|---|

| Cholesterol Solubilization Threshold | 8-12 mM | 5-8 mM | mM |

| Maximum Solubilization Capacity | Moderate | High | Relative |

| Membrane Permeability Enhancement | 2-3 fold increase | 3-4 fold increase | Fold change |

| Phospholipid Solubilization | High efficiency | Very high efficiency | Relative |

| Mixed Micelle Formation | Above CMC | Above CMC | Concentration range |

| Membrane Disruption Threshold | 15-20 mM | 10-15 mM | mM |

Activation of Nuclear Receptors (Farnesoid X Receptor, Vitamin D Receptor)

Taurohyocholate participates in nuclear receptor signaling pathways that regulate bile acid homeostasis, cholesterol metabolism, and cellular responses to bile acid accumulation. While taurohyocholate is not among the most potent bile acid activators of nuclear receptors, it contributes to the overall bile acid signaling network through interactions with farnesoid X receptor and vitamin D receptor systems [26] [27].

Farnesoid X Receptor Activation

The farnesoid X receptor represents the primary bile acid-activated nuclear receptor responsible for maintaining bile acid homeostasis [26] [24]. Taurohyocholate exhibits weak activation of farnesoid X receptor compared to primary activators such as chenodeoxycholic acid and its conjugates [24] [28]. The receptor activation leads to transcriptional regulation of genes involved in bile acid synthesis, transport, and metabolism [26] [29].

Upon activation, farnesoid X receptor forms heterodimers with retinoid X receptor and binds to farnesoid X receptor response elements in target gene promoters [28] [26]. This signaling cascade results in the induction of small heterodimer partner, which subsequently represses cholesterol 7α-hydroxylase gene expression, thereby reducing bile acid synthesis [24] [30]. Taurohyocholate contributes to this negative feedback regulation, although its effects are less pronounced than those of more potent farnesoid X receptor agonists [24] [28].

The tissue distribution of farnesoid X receptor activation by taurohyocholate includes liver, intestine, and kidney, where the receptor regulates multiple metabolic pathways [26] [31]. In the liver, farnesoid X receptor activation by bile acids including taurohyocholate induces bile salt export pump expression, facilitating bile acid secretion and protecting hepatocytes from bile acid toxicity [32] [13]. In the intestine, farnesoid X receptor signaling modulates glucose homeostasis through glucagon-like peptide-1 regulation and affects lipid metabolism [26] [33].

Vitamin D Receptor Interactions

The vitamin D receptor functions as a bile acid sensor, particularly for secondary bile acids such as lithocholic acid [27] [34]. While taurohyocholate is not directly reported as a vitamin D receptor ligand, it participates in bile acid homeostasis pathways that intersect with vitamin D receptor signaling [27] [25]. The vitamin D receptor activation by bile acids leads to the induction of cytochrome P450 3A4, which metabolizes toxic bile acids and provides hepatoprotective effects [34] [25].

Vitamin D receptor signaling involves both genomic and non-genomic pathways [25] [35]. The membrane vitamin D receptor signaling pathway can be activated by bile acids to rapidly inhibit bile acid synthesis through activation of mitogen-activated protein kinase pathways, specifically the c-Raf/MEK1/2/ERK1/2 cascade [25] [35]. This rapid response mechanism protects hepatocytes from cholestatic injury by reducing bile acid production when bile acid concentrations become elevated [25].

The interaction between bile acid metabolism and vitamin D receptor signaling represents an important mechanism for maintaining bile acid homeostasis [27] [36]. In the intestine, vitamin D receptor activation by lithocholic acid and its metabolites induces expression of cytochrome P450 3A enzymes, which hydroxylate and detoxify bile acids [36] [37]. This detoxification pathway is particularly important in the ileum, where bile acid concentrations are highest before reabsorption [36].

| Nuclear Receptor | Taurohyocholate Activation | Primary Activating Bile Acids | EC50 (μM) | Physiological Function |

|---|---|---|---|---|

| Farnesoid X Receptor (FXR) | Weak | Chenodeoxycholic acid | Not determined | Bile acid homeostasis |

| Vitamin D Receptor (VDR) | Not reported | Lithocholic acid | Not reported | Bile acid detoxification |

| Pregnane X Receptor (PXR) | Not reported | Lithocholic acid | Not reported | Xenobiotic metabolism |

| Constitutive Androstane Receptor (CAR) | No | None | N/A | Drug metabolism |

Modulation of Inflammatory Responses

Taurohyocholate influences inflammatory responses through multiple mechanisms involving nuclear receptor activation, immune cell modulation, and direct effects on inflammatory mediator production. While taurohyocholate itself has not been extensively studied for anti-inflammatory properties, related bile acids such as taurocholic acid demonstrate significant anti-inflammatory effects that provide insights into potential mechanisms [38] [39].

Anti-inflammatory Mechanisms

Studies of structurally related bile acids reveal that taurine-conjugated bile acids can inhibit inflammatory responses through farnesoid X receptor-mediated pathways [38] [40]. Taurocholic acid and glycocholic acid significantly reduce lipopolysaccharide-induced inflammatory responses by decreasing production of pro-inflammatory cytokines including interleukin-6, tumor necrosis factor-α, interleukin-1β, and interferon-γ [38] [41]. These effects are mediated through upregulation of farnesoid X receptor expression and activation of downstream anti-inflammatory signaling cascades [38].

The anti-inflammatory activity involves modulation of macrophage function and inflammatory cell recruitment [38] [42]. Bile acids including taurocholic acid reduce macrophage migration and alter the secretion profile of inflammatory mediators [38]. The mechanism includes activation of farnesoid X receptor and potentially TGR5 (GPBAR1) signaling pathways, which promote anti-inflammatory macrophage polarization and reduce pro-inflammatory responses [41] [43].

Immune System Modulation

Bile acids modulate both innate and adaptive immune responses through multiple pathways [39] [40]. In inflammatory bowel disease models, bile acid composition changes significantly, with increased primary bile acids and decreased secondary bile acids due to microbial dysbiosis [39] [44]. This altered bile acid profile contributes to sustained inflammatory responses and impaired immune function [39].

The interaction between bile acids and immune cells involves multiple mechanisms including membrane effects, nuclear receptor activation, and modulation of immune cell differentiation [40] [45]. Bile acids can influence T cell function, natural killer cell activity, and macrophage polarization [46] [42]. In hepatitis B infection, elevated taurocholic acid levels impair interferon-α therapy responses by reducing CD8+ T cell and natural killer cell function [46].

Intestinal Inflammation and Barrier Function

Bile acids have complex effects on intestinal inflammation and epithelial barrier function [39] [47]. While some bile acids promote anti-inflammatory responses, others can exacerbate inflammation depending on concentration and specific structural features [10] [39]. Taurodeoxycholic acid and other dihydroxy bile acids can increase intestinal permeability and promote inflammatory responses at high concentrations [10] [48].

The balance between different bile acids is critical for maintaining intestinal homeostasis [39] [47]. Secondary bile acids generally provide protective effects against inflammation, while primary bile acids can promote inflammatory responses when present in excessive concentrations [39]. The gut microbiota plays a crucial role in this balance by converting primary bile acids to secondary bile acids through deconjugation and 7α-dehydroxylation [39] [49].

Therapeutic applications of bile acids for inflammatory conditions focus on restoring beneficial bile acid profiles and activating anti-inflammatory nuclear receptor pathways [44] [50]. Strategies include bile acid supplementation, farnesoid X receptor agonists, and microbiome modulation to enhance secondary bile acid production [39] [51].

| Bile Acid | Anti-inflammatory Effect | Cytokine Modulation | Mechanism | Clinical Relevance |

|---|---|---|---|---|

| Taurocholic Acid | Strong | ↓ IL-6, TNF-α | FXR activation | IBD treatment potential |

| Glycocholic Acid | Strong | ↓ IL-6, TNF-α | FXR activation | IBD treatment potential |

| Deoxycholic Acid | Pro-inflammatory | ↑ ICAM-1, VCAM-1 | S1PR2 signaling | Exacerbates inflammation |

| Lithocholic Acid | Variable | Context-dependent | VDR/PXR activation | Hepatoprotective |

| Taurodeoxycholic Acid | Moderate | ↓ IL-8 | Membrane stabilization | Moderate benefit |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Taurohyocholate